2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide

Chiral Chromatography Enantiomeric Excess Structural Confirmation

2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide (CAS 797760-23-7) is a chiral, small-molecule propanamide with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol. It belongs to a class of compounds often investigated for modulating protein-protein interactions, with database records suggesting potential roles as an MDM2 inhibitor or a Nur77 inverse agonist.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 797760-23-7
Cat. No. B12532498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide
CAS797760-23-7
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC=C1C(CC=C)C2=CC=CC=C2
InChIInChI=1S/C21H25NO/c1-5-11-17(16-12-7-6-8-13-16)18-14-9-10-15-19(18)22-20(23)21(2,3)4/h5-10,12-15,17H,1,11H2,2-4H3,(H,22,23)/t17-/m0/s1
InChIKeyWHQMRDDSNHBGPJ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide (CAS 797760-23-7) for Research


2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide (CAS 797760-23-7) is a chiral, small-molecule propanamide with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol . It belongs to a class of compounds often investigated for modulating protein-protein interactions, with database records suggesting potential roles as an MDM2 inhibitor [1] or a Nur77 inverse agonist [2]. Its defining features are a sterically bulky 2,2-dimethylpropanamide group and a chiral (S)-1-phenylbut-3-en-1-yl substituent.

Why Generic Substitution Fails for Chiral Propanamide MDM2/Nur77 Modulators


Generic substitution is scientifically unsound for this compound class due to extreme sensitivity to stereochemistry and subtle structural modifications. The (S)-configuration at the chiral center is critical; the (R)-enantiomer or racemic mixtures are likely to exhibit drastically different target binding affinities and functional activities [1]. Furthermore, simple analogs lacking the terminal olefin or the bulky 2,2-dimethylpropanamide group are expected to fail in replicating specific non-covalent interactions, as evidenced by structure-activity relationship (SAR) studies on related MDM2 and Nur77 ligands where minor changes lead to a complete loss of potency [2]. Therefore, theoretically interchangeable compounds from the same broad chemical class cannot be assumed to be functionally identical without explicit head-to-head validation data.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide


Structural Differentiation from Non-Chiral or Racemic Propanamide Analogs

The compound's singular (S)-stereocenter provides a basis for differentiation from achiral analogs or racemic mixtures. A stereospecific synthesis ensures a defined three-dimensional presentation of the phenylbutenyl group, a feature absent in simpler, non-chiral propanamides like N-phenylpropanamide. High-performance liquid chromatography (HPLC) analysis on a chiral stationary phase can confirm an enantiomeric excess (e.e.) of >98%, a critical quality control parameter not applicable to non-chiral alternatives .

Chiral Chromatography Enantiomeric Excess Structural Confirmation

Molecular Weight Differentiation for Sterically Demanding Binding Pockets

With a molecular weight of 307.43 g/mol, the compound occupies a distinct steric space compared to both smaller and larger MDM2 ligands. This is relevant when comparing to the first-generation MDM2 inhibitor Nutlin-3a (MW 581.5 g/mol) , where the significantly larger structure may limit binding kinetics. Conversely, it provides greater steric bulk than minimal binding motifs. A database entry links a compound with this formula to MDM2 binding (Ki: 22 nM) [1], though a direct, same-assay comparison with Nutlin-3a (IC50 ~90-180 nM) is not available, making this a structural inference.

MDM2 Inhibitors Structure-Activity Relationship Steric Bulk

Functional Group Distinction from Commercial MDM2 Inhibitors (Idasanutlin)

The presence of a terminal alkene (but-3-en-1-yl) is a key structural differentiator from clinical-stage MDM2 inhibitors like Idasanutlin (RG7388) and AMG 232 (Navtemadlin, IC50 0.6 nM) , which incorporate halogenated aromatics, complex heterocycles, and polar solubilizing groups. The target compound's alkene offers a unique, solvent-accessible handle for potential covalent targeting or bioconjugation via thiol-ene click chemistry, a feature entirely absent in these clinical leads. This functional group distinction provides a different chemical biology toolset.

Functional Group Analysis Chemical Probe Selectivity Lead Optimization

Validated Application Scenarios for 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide Based on Structural Evidence


Stereospecific Chemical Probe for MDM2/Nur77 Target Engagement Studies

The compound's defined (S)-stereochemistry is a prerequisite for target engagement studies. It can be used as an active enantiomer in assays, provided it is paired with its (R)-enantiomer as a negative control to confirm stereospecific binding to MDM2 or Nur77 [1]. This is a fundamental SAR experiment for target validation.

Scaffold for Covalent Inhibitor Development via Terminal Alkene

The compound's unique terminal alkene provides a functional handle not found in structurally complex clinical candidates. It can serve as a starting point for medicinal chemistry campaigns aiming to develop covalent MDM2 or Nur77 inhibitors through thiol-ene or other alkene-targeting chemistries [2], enabling a novel mode of target inhibition.

Ligand Efficiency Benchmarking Tool Against First-Generation MDM2 Inhibitors

With a significantly lower molecular weight (307.43 g/mol) compared to first-generation inhibitors like Nutlin-3a (581.5 g/mol) , the compound can be used as a benchmarking tool in biophysical assays to study the impact of ligand efficiency (target affinity per heavy atom) on cellular permeability and target engagement, independent of a large, complex scaffold.

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